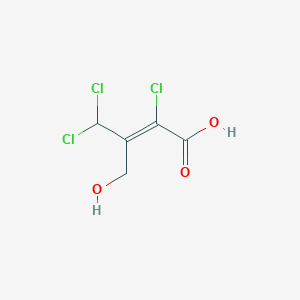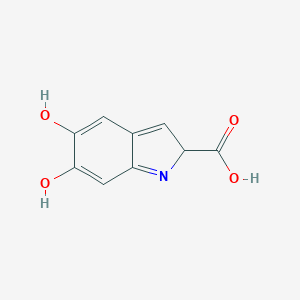
2-methoxy-N-(2-methyltetrazol-5-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-N-(2-methyltetrazol-5-yl)benzamide, also known as MTB, is a synthetic compound that has gained attention for its potential use in scientific research. MTB is a tetrazole-based compound that has been shown to have a range of biochemical and physiological effects. In
Mécanisme D'action
2-methoxy-N-(2-methyltetrazol-5-yl)benzamide inhibits FAAH by binding to the enzyme's active site. This prevents FAAH from breaking down endocannabinoids, leading to increased levels of these compounds in the body. Endocannabinoids are known to have a range of physiological effects, including reducing pain and inflammation.
Biochemical and Physiological Effects:
2-methoxy-N-(2-methyltetrazol-5-yl)benzamide has been shown to have a range of biochemical and physiological effects, including reducing pain and inflammation, reducing anxiety and depression-like behaviors, and improving memory and learning. 2-methoxy-N-(2-methyltetrazol-5-yl)benzamide has also been shown to have antioxidant and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-methoxy-N-(2-methyltetrazol-5-yl)benzamide in lab experiments is that it is a highly specific inhibitor of FAAH, making it a useful tool for studying the endocannabinoid system. However, one limitation of using 2-methoxy-N-(2-methyltetrazol-5-yl)benzamide is that it can be toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 2-methoxy-N-(2-methyltetrazol-5-yl)benzamide. One area of interest is exploring its potential as a treatment for pain and inflammation. Another direction is investigating its potential as a treatment for anxiety and depression. Additionally, there is interest in developing more potent and selective FAAH inhibitors based on the structure of 2-methoxy-N-(2-methyltetrazol-5-yl)benzamide. Overall, 2-methoxy-N-(2-methyltetrazol-5-yl)benzamide has shown promise as a tool for studying the endocannabinoid system and as a potential therapeutic agent for a range of conditions.
Méthodes De Synthèse
2-methoxy-N-(2-methyltetrazol-5-yl)benzamide can be synthesized using a variety of methods, including the reaction of 2-methoxybenzoic acid with thionyl chloride, followed by reaction with sodium azide and further reaction with 2-methyltetrazole-5-carboxylic acid. Alternatively, 2-methoxy-N-(2-methyltetrazol-5-yl)benzamide can be synthesized using a one-pot reaction of 2-methoxybenzoic acid, sodium azide, 2-methyltetrazole-5-carboxylic acid, and triethylamine. Both methods have been shown to produce high yields of 2-methoxy-N-(2-methyltetrazol-5-yl)benzamide.
Applications De Recherche Scientifique
2-methoxy-N-(2-methyltetrazol-5-yl)benzamide has been used in a variety of scientific research applications, including as a tool to study the role of the endocannabinoid system in pain and inflammation. 2-methoxy-N-(2-methyltetrazol-5-yl)benzamide has been shown to inhibit the activity of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for breaking down endocannabinoids. By inhibiting FAAH, 2-methoxy-N-(2-methyltetrazol-5-yl)benzamide can increase the levels of endocannabinoids in the body, leading to reduced pain and inflammation.
Propriétés
Numéro CAS |
139035-68-0 |
|---|---|
Nom du produit |
2-methoxy-N-(2-methyltetrazol-5-yl)benzamide |
Formule moléculaire |
C10H11N5O2 |
Poids moléculaire |
233.23 g/mol |
Nom IUPAC |
2-methoxy-N-(2-methyltetrazol-5-yl)benzamide |
InChI |
InChI=1S/C10H11N5O2/c1-15-13-10(12-14-15)11-9(16)7-5-3-4-6-8(7)17-2/h3-6H,1-2H3,(H,11,13,16) |
Clé InChI |
ZAFSETFRXGZYPR-UHFFFAOYSA-N |
SMILES |
CN1N=C(N=N1)NC(=O)C2=CC=CC=C2OC |
SMILES canonique |
CN1N=C(N=N1)NC(=O)C2=CC=CC=C2OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2,4-dichlorophenoxy)-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B237979.png)


![N-[(4-chlorophenyl)acetyl]-N'-[2-(difluoromethoxy)phenyl]thiourea](/img/structure/B238012.png)
![N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]acetamide](/img/structure/B238013.png)
![N-(4-chloro-3-{[(2-methylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B238017.png)

![[(4aR,8R,8aR)-2-phenyl-6-tributylstannyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy-tert-butyl-dimethylsilane](/img/structure/B238034.png)
![(4Z)-2-ethoxy-4-[pyrrolidin-1-yl(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B238036.png)

![N-[4-(4-ethyl-1-piperazinyl)phenyl]-N'-isobutyrylthiourea](/img/structure/B238048.png)


